molecular formula C15H15ClN6OS B2930392 (5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034538-72-0

(5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

カタログ番号: B2930392
CAS番号: 2034538-72-0
分子量: 362.84
InChIキー: LEZFPDUULUUIKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone" is a heterocyclic molecule with a multi-component architecture. Structurally, it comprises:

  • 5-Chlorothiophen-2-yl group: A thiophene ring substituted with chlorine at the 5-position, contributing electron-withdrawing effects and enhancing molecular stability .
  • Methanone bridge: A carbonyl group linking the thiophene to a piperazine ring, providing structural rigidity.
  • Piperazine ring: A six-membered diamine ring offering conformational flexibility, which is critical for receptor interactions.
  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl group: A fused bicyclic system combining triazole and pyrazine rings, likely enhancing π-π stacking and hydrogen-bonding capabilities.

特性

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6OS/c1-10-18-19-14-13(17-4-5-22(10)14)20-6-8-21(9-7-20)15(23)11-2-3-12(16)24-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZFPDUULUUIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

The compound (5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone, with the molecular formula C15H15ClN6OS and a molecular weight of 362.84 g/mol, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound.

Synthesis

The synthesis of triazolo[4,3-a]pyrazine derivatives often involves multi-step organic reactions. For instance, the target compound can be synthesized through the reaction of 5-chlorothiophen-2-carboxylic acid with appropriate piperazine derivatives in the presence of coupling agents. The structural elucidation is typically confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity Overview

The biological activities of (5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone are influenced by its unique structure. Various studies have highlighted its potential in multiple therapeutic areas:

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to the target molecule demonstrate moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. For example, one study reported a derivative with a minimum inhibitory concentration (MIC) as low as 32 μg/mL against S. aureus and 16 μg/mL against E. coli .

Anticancer Activity

Recent research indicates that triazolo[4,3-a]pyrazine derivatives possess cytotoxic effects against various cancer cell lines. A related compound was found to have IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG-2 cell lines . The mechanism often involves the induction of apoptosis through mitochondrial pathways, including the up-regulation of pro-apoptotic proteins like Bax and down-regulation of anti-apoptotic proteins like Bcl2 .

Anti-tubercular Activity

The compound's structural analogs have shown promising results against Mycobacterium tuberculosis. Some derivatives exhibited IC90 values between 3.73 to 4.00 μM, indicating their potential as anti-tubercular agents . The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

  • Substituent Effects : The presence of electron-donating groups on the aromatic rings enhances antibacterial activity.
  • Chain Length : Longer alkyl chains improve lipophilicity and cell permeability.
  • Heterocyclic Interactions : The nitrogen atoms in triazole rings may interact favorably with biological targets through π-cation interactions or hydrogen bonding .

Case Studies

Several studies have explored the biological activity of compounds related to (5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone:

StudyCompoundActivityIC50/MIC Values
Liu et al., 2023Triazolo derivativesAntibacterialMIC: 16 μg/mL (E. coli)
Zhang et al., 2020Similar triazoleAnticancerIC50: 2.44 μM (HCT-116)
Kim et al., 2020Pyrazine derivativesAnti-tubercularIC90: 3.73 μM

化学反応の分析

Table 1: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYieldSource(s)
1Nucleophilic substitution5-Chlorothiophene-2-carbonyl chloride, piperazine (base: Et3_3N, solvent: DCM)75–85%
2Triazolo-pyrazine cyclizationHydrazine hydrate, triethyl orthoacetate (80°C, THF)65–78%
3Piperazine functionalization3-Methyl- triazolo[4,3-a]pyrazin-8-yl chloride (CuI, K2_2CO3_3, DMF)60–70%

Key intermediates:

  • 5-Chlorothiophene-2-carbonyl chloride reacts with piperazine under mild conditions to form the methanone-piperazine backbone.
  • Triazolo-pyrazine formation follows Huisgen-type cycloaddition or hydrazine-mediated cyclization .

Chlorothiophene Reactivity

  • Nucleophilic aromatic substitution (SNAr) : The 5-chloro group undergoes substitution with amines (e.g., morpholine) at 100–120°C in DMF, yielding thiophene derivatives .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3, dioxane) enable diversification of the thiophene ring .

Triazolo-pyrazine Reactivity

  • Electrophilic substitution : Nitration (HNO3_3, H2_2SO4_4) at the pyrazine C-5 position occurs regioselectively .
  • Reduction : Hydrogenation (H2_2, Pd/C) reduces the triazole ring, forming dihydro derivatives .

Piperazine Linker Modifications

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides (e.g., acetyl chloride) to form N-substituted derivatives .
  • Complexation : Binds metal ions (e.g., Cu2+^{2+}) via the piperazine nitrogen, relevant for catalytic applications .

Table 2: Reaction Outcomes in Biological Contexts

ReactionProductBiological Activity (IC50_{50})Source
Nitro group reduction5-Amino-triazolo-pyrazine derivativec-Met kinase inhibition: 0.026 µM
Thiophene bromination5-Bromo-thiophene analogAntiproliferative (A549 cells): 1.05 µM
Piperazine sulfonylationSulfonamide-functionalized derivativeHistamine receptor antagonism
  • Kinase inhibition : The triazolo-pyrazine core mimics ATP-binding motifs, enabling interactions with kinase active sites .
  • Anticancer activity : Derivatives show potency against A549 and MCF-7 cell lines via G0/G1 cell cycle arrest .

Stability and Degradation Pathways

  • Hydrolysis : The methanone bridge hydrolyzes under strong acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, yielding 5-chlorothiophene-2-carboxylic acid and piperazine fragments.
  • Photodegradation : UV exposure induces cleavage of the triazolo-pyrazine ring, forming nitroso intermediates .

Comparative Reactivity Insights

Feature(5-Chlorothiophen-2-yl)methanone vs. Analogues
Electrophilicity Higher due to electron-withdrawing Cl and carbonyl groups
Solubility Improved in polar aprotic solvents (DMF, DMSO)
Catalytic utility Piperazine linker enhances metal coordination capacity

類似化合物との比較

Table 1: Physicochemical Properties Comparison

Compound Molecular Weight logP (Predicted) Hydrogen Bond Acceptors
Target Compound 407.89 2.8 7
7a () 342.32 1.2 9
7b () 386.41 1.5 8

Triazole/Triazolo-Containing Compounds

Triazole derivatives, such as ipconazole (), share the [1,2,4]-triazole motif but differ in scaffold complexity. Notable differences include:

  • Backbone structure: Ipconazole features a cyclopentanol core linked to triazole, whereas the target compound uses a piperazine-triazolopyrazine system. The latter’s extended conjugation may broaden target selectivity.
  • Chlorine substitution : The 5-chlorothiophene in the target compound mirrors chlorinated triazine herbicides (e.g., cyanazine , ), where chlorine improves bioactivity and environmental persistence .

Graph-Based Structural Analysis

Chemical graph theory () highlights unique subgraphs in the target compound:

  • Triazolopyrazine-piperazine-thiophene motif : This substructure is absent in simpler triazole or pyrazine derivatives. Computational subgraph isomorphism analyses suggest this motif may enable interactions with kinases or GPCRs, unlike smaller analogs .
  • Node centrality: The methanone bridge acts as a hub, connecting aromatic (thiophene) and flexible (piperazine) regions, a feature less pronounced in rigid analogs like 7a/7b.

Research Findings and Functional Implications

  • Binding affinity: The triazolopyrazine group’s planar structure enhances π-π interactions with aromatic residues in enzyme active sites, as observed in kinase inhibitors. This contrasts with non-planar pyrazole derivatives (e.g., 7b), which show lower affinity .
  • Solubility vs. permeability: The chlorine atom increases logP (Table 1), favoring membrane permeability but reducing aqueous solubility compared to polar cyano-substituted analogs.
  • Metabolic stability: Piperazine’s flexibility may reduce metabolic degradation compared to cyclopentanol-based triazoles (e.g., ipconazole), which are prone to oxidative metabolism .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (5-chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone?

  • Methodology :

  • The synthesis typically involves coupling a 5-chlorothiophene-2-carbonyl chloride with a pre-functionalized piperazine-triazolopyrazine intermediate.
  • For triazolopyrazine synthesis, methods analogous to Dolzhenko et al. (2009) can be adapted: cyclization of pyrazolo precursors under reflux with catalytic agents, followed by purification via recrystallization (e.g., methanol as a solvent) .
  • Piperazine functionalization may require Buchwald-Hartwig amination or nucleophilic substitution, depending on the substituent’s reactivity.

Q. How can researchers verify the purity and structural integrity of the compound?

  • Methodology :

  • Melting Point Analysis : Compare observed melting points with literature values (e.g., analogous triazolopyrazines melt near 573 K) .
  • Spectroscopic Characterization :
  • 1H/13C NMR : Confirm the presence of thiophene protons (~6.8–7.2 ppm) and piperazine/triazolopyrazine backbone signals .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₁₅ClN₆OS) .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodology :

  • Use polar aprotic solvents like DMF or methanol-acetic acid mixtures for recrystallization, as demonstrated in triazolopyrazine purification .
  • Cooling rates and solvent ratios (e.g., DMF:ethanol = 1:2) significantly impact crystal quality .

Advanced Research Questions

Q. How can structural modifications to the triazolopyrazine core influence bioactivity?

  • Methodology :

  • Perform structure-activity relationship (SAR) studies :
  • Replace the 3-methyl group with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on target binding .
  • Introduce electron-withdrawing groups (e.g., Cl, NO₂) to the pyrazine ring to modulate electronic properties .
  • Use molecular docking to predict interactions with biological targets (e.g., kinases or GPCRs) based on crystallographic data from analogs .

Q. How can researchers resolve contradictions in solubility data across studies?

  • Methodology :

  • Solvent Screening : Test solubility in chloroform, methanol, and DMSO, referencing protocols for structurally similar triazolopyrazines .
  • pH-Dependent Solubility : Adjust pH (e.g., 2–10) to identify ionizable groups, as piperazine derivatives often show pH-sensitive solubility .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with solubility trends to identify degradation-prone formulations .

Q. What experimental design considerations are critical for assessing metabolic stability?

  • Methodology :

  • In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t₁/₂).
  • LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., oxidative dechlorination or piperazine ring cleavage) .
  • Control for Degradation : Include cooling systems (e.g., 4°C) to minimize organic degradation during long assays .

Q. How can computational modeling guide the optimization of synthetic routes?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., cyclization barriers in triazolopyrazine formation) .
  • Retrosynthetic Analysis : Use software (e.g., ChemAxon) to propose alternative pathways, such as palladium-catalyzed reductive cyclization for triazolopyrazine cores .

Data Contradiction Analysis

Q. Discrepancies in reported yields for triazolopyrazine intermediates: How to troubleshoot?

  • Methodology :

  • Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize reaction time/temperature .
  • Catalyst Screening : Compare Pd(OAc)₂ vs. CuI catalysts for cyclization steps; CuI may favor higher yields in heteroaryl couplings .
  • Purification Artifacts : Assess column chromatography vs. recrystallization efficiency—some analogs show >90% purity only after silica gel chromatography .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。